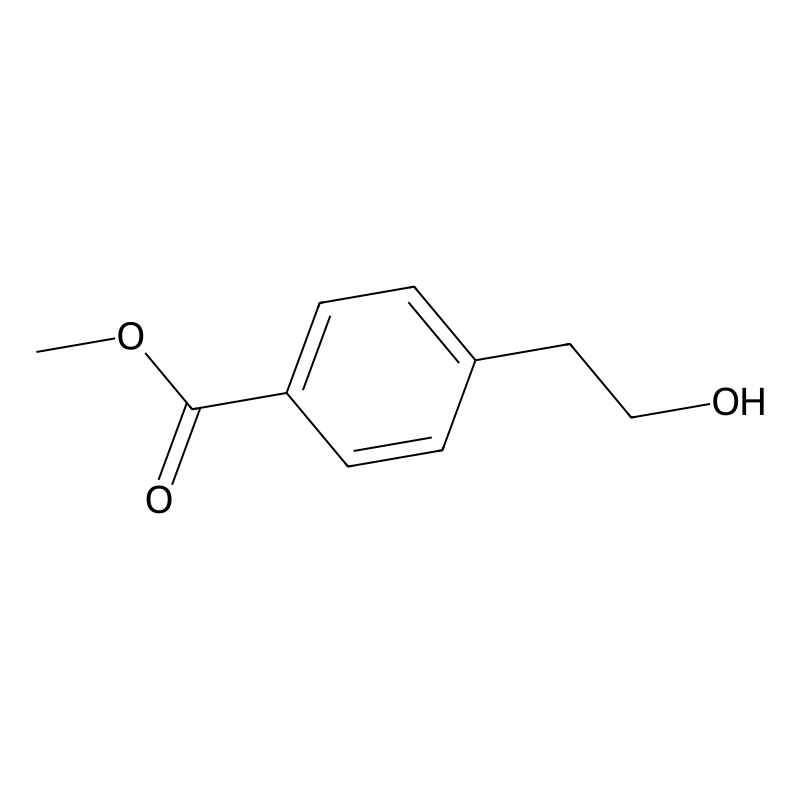

Methyl 4-(2-hydroxyethyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agriculture: Insecticide

Field: Agriculture

Method: The odor of methyl benzoate is an attractant to some insects, making it an effective pesticide.

Results: Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests.

Materials Science: Nonlinear Optical Material

Field: Materials Science

Method: The 2A4MP4HB crystals were grown by the slow solvent evaporation (SSE) method.

Results: The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically.

Methyl 4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₂O₃. It features a benzoate structure with a hydroxyl group and an ethyl group attached to the para position of the aromatic ring. This compound is classified as an ester, specifically derived from the reaction of methyl benzoate and 2-hydroxyethyl chloride. Its chemical structure allows for various applications in synthesis and biological contexts due to its functional groups.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4-(2-hydroxyethyl)benzoic acid and methanol .

- Esterification: It can react with alcohols to form new esters, which is useful in synthesizing more complex molecules.

- Transesterification: This compound can also participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of methyl 4-(2-hydroxyethyl)benzoate typically involves the following steps:

- Starting Materials: Sodium benzoate is reacted with chloroethanol.

- Reaction Conditions: The reaction is usually conducted under reflux conditions in the presence of a base to facilitate nucleophilic substitution.

- Purification: The product is purified through recrystallization or distillation methods to obtain high purity .

This method highlights the straightforward approach to synthesizing this compound from readily available starting materials.

Methyl 4-(2-hydroxyethyl)benzoate finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in drug synthesis due to its potential biological activities.

- Cosmetics: It may be incorporated into formulations for its emollient properties.

- Chemical Synthesis: Serves as a building block for producing other complex organic compounds .

These applications underscore its importance in both industrial and research settings.

Interaction studies involving methyl 4-(2-hydroxyethyl)benzoate focus on its reactivity with other chemical species. For instance, studies have shown that this compound can interact with various nucleophiles due to the electrophilic nature of the carbonyl group in the ester functional group. Additionally, its potential interactions with biological macromolecules like proteins and nucleic acids are areas of ongoing research, particularly concerning its biological activity .

Methyl 4-(2-hydroxyethyl)benzoate shares structural similarities with several related compounds. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl benzoate | C₈H₈O₂ | Simple ester; used as a flavoring agent |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | Contains a hydroxyl group; used as a preservative |

| Propyl 4-(hydroxyethyl)benzoate | C₁₁H₁₄O₃ | Similar structure; explored for anti-inflammatory properties |

Uniqueness

Methyl 4-(2-hydroxyethyl)benzoate stands out due to its specific combination of functional groups, which allows for unique reactivity patterns and potential biological activities not found in simpler esters or those lacking the hydroxyethyl substituent. Its ability to undergo hydrolysis and participate in further chemical transformations makes it particularly valuable in synthetic organic chemistry.

Conventional Esterification Pathways

Acid-Catalyzed Transesterification Approaches

Acid-catalyzed transesterification represents the most widely employed methodology for synthesizing methyl 4-(2-hydroxyethyl)benzoate from 4-(2-hydroxyethyl)benzoic acid and methanol [1] [2]. The Fischer esterification mechanism proceeds through a six-step reversible process involving protonation, nucleophilic addition, deprotonation, and elimination reactions [1] [3]. The mechanism begins with protonation of the carbonyl oxygen by the acid catalyst, activating it toward nucleophilic attack from methanol [2] [4].

Sulfuric acid catalysis remains the predominant approach for industrial-scale production, typically requiring catalyst loadings of 1-3 mol% at temperatures ranging from 80-120°C [5] [3]. Under these conditions, conversion rates of 75-90% can be achieved within 4-12 hours, though the reaction suffers from equilibrium limitations that necessitate water removal strategies [3] [6]. The transesterification reaction with methanol over sulfuric acid catalysts demonstrates favorable kinetics, with the contact ion-pair mechanism proving most favorable with calculated activation free energies approximately 1.7 kilojoules per mol lower than free ion-pair mechanisms [7].

Boron trifluoride etherate serves as an alternative Lewis acid catalyst, offering milder reaction conditions at 25-80°C with yields ranging from 80-98% [5] [8]. This system requires stoichiometric amounts of the catalyst but provides excellent selectivity for ester formation without significant side reactions [5]. The catalyst functions by coordinating to the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by methanol [8].

p-Toluenesulfonic acid represents another viable option, providing good selectivity with moderate yields of 70-88% under reflux conditions [5] [9]. This catalyst system demonstrates particular effectiveness in solvent-free conditions, achieving conversions up to 88.3% for benzoic acid derivatives with alcohols [10] [11].

| Method | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Fischer Esterification | 2-5 | 60-110 | 1-10 | 70-95 | Simple, widely applicable | Equilibrium limitation |

| Sulfuric Acid Catalyzed | 1-3 | 80-120 | 4-12 | 75-90 | High yields, inexpensive | Corrosive, side reactions |

| Boron Trifluoride Etherate | 2-3 equiv. | 25-80 | 2-8 | 80-98 | High yields, mild conditions | Requires stoichiometric amounts |

| p-Toluenesulfonic Acid | 1-2 | 80-120 | 3-8 | 70-88 | Good selectivity | Moderate yields |

| Hydrochloric Acid | 1-2 | 70-100 | 6-24 | 65-85 | Simple procedure | Corrosive, gas evolution |

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution pathways offer alternative synthetic routes that circumvent the equilibrium limitations inherent in direct esterification approaches [12] [13]. The Steglich esterification using dicyclohexylcarbodiimide and dimethylaminopyridine represents the most prominent methodology in this category [13] [14]. This approach involves initial activation of the carboxylic acid through formation of an acylurea intermediate, followed by nucleophilic attack of methanol on the activated species [14].

The mechanism proceeds through formation of a dicyclohexylcarbodiimide-activated acyloxy intermediate, which subsequently reacts with dimethylaminopyridine to form an acylpyridinium species [14]. This highly electrophilic intermediate undergoes rapid nucleophilic substitution with methanol, yielding the desired ester and regenerating the dimethylaminopyridine catalyst [14]. Typical reaction conditions involve 0-25°C temperatures with reaction times of 2-12 hours, achieving yields of 85-95% [15] [14].

Alternative carbodiimide reagents such as N,N'-diisopropylcarbodiimide and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide have been developed to address purification challenges associated with dicyclohexylurea byproduct formation [14]. These reagents provide comparable efficiency while enabling aqueous workup procedures for byproduct removal [14].

Direct acylation using acid chlorides represents another nucleophilic substitution approach, typically achieving 90-98% yields within 1-4 hours at temperatures of 0-50°C [12]. This methodology offers exceptionally high selectivity but requires prior conversion of the carboxylic acid to the corresponding acid chloride [12]. Anhydride-based acylations provide a moderate-cost alternative, yielding 75-90% conversion rates under basic conditions at 25-80°C [12].

| Strategy | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Key Features |

|---|---|---|---|---|---|---|

| DCC/DMAP Coupling | DCC, DMAP, Methanol | 0-25 | 2-12 | 85-95 | High | Mild conditions, high efficiency |

| EDC/DMAP Coupling | EDC, DMAP, Methanol | 0-25 | 1-8 | 80-92 | High | Water-soluble byproducts |

| DIC/DMAP Coupling | DIC, DMAP, Methanol | 0-25 | 2-10 | 83-94 | High | Improved purification |

| Acid Chloride Method | Acid chloride, Base | 0-50 | 1-4 | 90-98 | Very High | Fast reaction, high yields |

| Anhydride Method | Anhydride, Base | 25-80 | 2-6 | 75-90 | Moderate | Lower cost, moderate selectivity |

Novel Catalytic Systems for Regioselective Synthesis

Recent advances in catalytic methodology have introduced several novel systems that demonstrate superior regioselectivity and efficiency for methyl 4-(2-hydroxyethyl)benzoate synthesis [16] [17]. Iron(III) acetylacetonate has emerged as a particularly effective catalyst for regioselective benzoylation of carbohydrates and related compounds containing hydroxyl groups [16]. This system operates under mild conditions with catalyst loadings of 10 mol%, achieving conversions of 80-89% with excellent regioselectivity [16].

The iron-catalyzed mechanism involves initial coordination of the metal center to the substrate hydroxyl groups, followed by selective activation of specific positions for esterification [16]. This approach demonstrates particular utility for compounds containing multiple hydroxyl functionalities, enabling selective modification without protection-deprotection sequences [16].

Heteropolyacids, particularly phosphotungstic acid, represent another breakthrough in catalytic esterification methodology [18]. These systems operate effectively at low catalyst loadings of 0.4 mol%, achieving remarkable conversion rates of 91% for butyl benzoate synthesis at 120°C within 4 hours [18]. The heteropolyacid catalysts demonstrate excellent thermal stability and recyclability, maintaining activity for up to 5 reaction cycles [18].

Metal-organic frameworks have gained significant attention as heterogeneous catalysts for esterification reactions [19]. These materials combine high surface areas with tunable acid-base properties, enabling efficient catalysis under mild conditions [19]. Typical loadings of 5-10 mol% achieve conversions of 75-95% with excellent recyclability over 10+ reaction cycles [19].

Titanium-zirconium mixed oxide catalysts represent a solid acid approach that demonstrates high activity for benzoic acid esterification [20] [21]. These systems exhibit tunable acid strength and achieve conversions of 80-95% with good recyclability over 8 cycles [20]. The materials demonstrate particular effectiveness for aromatic carboxylic acids with minimal side product formation [20].

Scandium(III) triflate has emerged as a powerful Lewis acid catalyst for esterification reactions involving primary and secondary alcohols [3]. This system achieves exceptional yields of 85-98% under mild conditions with catalyst loadings of 1-3 mol% [3]. The catalyst demonstrates particular utility for sensitive substrates requiring mild reaction conditions [3].

| Catalyst System | Catalyst Loading (mol%) | Substrate Scope | Conversion (%) | Selectivity | Recyclability | Special Features |

|---|---|---|---|---|---|---|

| Iron(III) acetylacetonate | 10 | Aromatic carboxylic acids | 80-89 | Regioselective | Limited | Environmentally benign |

| Heteropolyacids (PTA) | 0.4 | Benzoic acid derivatives | 91 | High | Good (5 cycles) | Solvent-free conditions |

| Metal-Organic Frameworks | 5-10 | Various carboxylic acids | 75-95 | Moderate to High | Excellent (10+ cycles) | High surface area |

| Titanium-Zirconium Mixed Oxides | 2-5 | Aromatic acids | 80-95 | High | Good (8 cycles) | Acid strength tunable |

| Scandium(III) triflate | 1-3 | Primary/secondary alcohols | 85-98 | Very High | Moderate | Lewis acid activation |

Green Chemistry Approaches in Production

Green chemistry methodologies for methyl 4-(2-hydroxyethyl)benzoate synthesis have gained prominence due to increasing environmental consciousness and regulatory pressures [10] [22] [23]. Deep eutectic solvents represent one of the most promising approaches, combining the benefits of ionic liquids with improved biodegradability and reduced toxicity [10] [11] [24]. These systems typically employ p-toluenesulfonic acid as hydrogen bond donor and benzyltriethylammonium chloride as hydrogen bond acceptor [10] [11].

Deep eutectic solvent-catalyzed esterification achieves exceptional conversion rates of 88.3% for ethanol, 87.8% for butanol, and 67.5% for hexanol at 75°C under solvent-free conditions [10] [11] [24]. The methodology demonstrates superior performance compared to conventional ionic liquids and ion exchange resins, while offering advantages of easy preparation, low cost, and environmental compatibility [10] [11] [24]. The catalytic system functions as both solvent and catalyst, eliminating the need for additional organic solvents [10] [11].

Ionic liquid catalysis provides another sustainable approach, with imidazolium-based systems achieving conversions of 83-98% under minimal solvent conditions [23] [25] [26]. Task-specific ionic liquids incorporating sulfonic acid functionalities demonstrate particular effectiveness, with bis(hydrogen sulfate) anions providing optimal catalytic activity [26]. These systems offer recyclability advantages and facilitate product separation through biphasic behavior [26].

Mechanochemical synthesis using ball milling techniques represents an emerging solvent-free approach that combines mechanical energy with chemical transformation [22] [27] [28]. High-speed ball milling conditions enable esterification at room temperature within 20-60 minutes, achieving yields of 70-90% [22]. This methodology eliminates solvent requirements entirely while reducing energy consumption through ambient temperature operation [22] [27].

Microwave-assisted esterification offers significant advantages in terms of reaction time reduction and energy efficiency [29]. These systems achieve conversions of 80-95% under reduced reaction times of 30-60 minutes at temperatures of 60-120°C [29]. The methodology demonstrates particular effectiveness when combined with enzymatic catalysis, enabling sustainable bioprocesses for ester production [29].

Ultrasound-assisted methods provide another energy-efficient approach, enabling esterification at room temperature with enhanced reaction rates [30]. These systems achieve conversions of 75-92% while reducing energy consumption compared to conventional heating methods [30]. The ultrasonic irradiation intensifies mass transfer and reaction kinetics, leading to improved yields and shortened reaction times [30].

Enzymatic catalysis using lipases offers highly selective and environmentally compatible esterification methodology [31] [32]. Candida rugosa lipase demonstrates effectiveness for direct esterification of benzoic acid with methanol in hexane-toluene mixtures, achieving good yields under mild conditions [32]. The enzymatic approach provides excellent selectivity with minimal side product formation, though reaction rates may be lower than chemical catalysis [31] [32].

| Green Method | Key Components | Reaction Conditions | Conversion (%) | Environmental Benefits | Atom Economy | Industrial Feasibility |

|---|---|---|---|---|---|---|

| Deep Eutectic Solvents | p-TSA/BTEAC | 75°C, solvent-free | 88.3 | Biodegradable, low toxicity | High | Good |

| Ionic Liquid Catalysis | Imidazolium-based IL | 80-120°C, minimal solvent | 83-98 | Recyclable, low volatility | High | Moderate |

| Mechanochemical Synthesis | Ball milling | RT, solvent-free | 70-90 | No solvents, energy efficient | Very High | Emerging |

| Microwave-Assisted Esterification | Microwave irradiation | 60-120°C, reduced time | 80-95 | Reduced reaction time | High | Good |

| Ultrasound-Assisted Method | Ultrasonic irradiation | RT, reduced time | 75-92 | Energy efficient, mild conditions | High | Good |

| Enzymatic Catalysis | Lipases | 40-60°C, aqueous/organic | 65-95 | Biocompatible, selective | Very High | Moderate |

Optimization of green chemistry approaches requires careful consideration of multiple parameters including temperature, catalyst loading, reactant ratios, and reaction time [33] [34]. Temperature effects demonstrate positive correlation with conversion rates up to optimal points, beyond which decomposition or catalyst deactivation may occur [33]. Catalyst loading optimization typically reveals plateau effects where additional catalyst provides diminishing returns [18] [33].

| Parameter | Optimal Range | Effect on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | 75-120°C | Increases up to optimal point | Decomposition at high T |

| Catalyst Loading | 0.4-10 mol% | Increases then plateaus | Cost vs. benefit ratio |

| Molar Ratio (Acid:Alcohol) | 1:1.5-1:10 | Higher excess improves yield | Economic feasibility |

| Reaction Time | 2-8 hours | Increases then levels off | Energy consumption |

| Solvent Volume | Minimal or solvent-free | Lower volume improves yield | Concentration effects |

| Water Removal | Dean-Stark/Molecular sieves | Significantly improves yield | Equilibrium shift |